molecular formula C13H9N3O3 B12912395 4-Benzyl-7-nitro-2,1,3-benzoxadiazole CAS No. 143909-00-6

4-Benzyl-7-nitro-2,1,3-benzoxadiazole

Cat. No.: B12912395
CAS No.: 143909-00-6
M. Wt: 255.23 g/mol
InChI Key: XAVXYZFSLHOJMD-UHFFFAOYSA-N
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Description

4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a benzyl group and a nitro group attached to a benzo[c][1,2,5]oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole typically involves a multi-step process. One common method includes the following steps:

    Benzylation: The attachment of a benzyl group to the nitrobenzo[c][1,2,5]oxadiazole core.

The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for benzylation. The reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Scientific Research Applications

4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, in anticancer research, it targets enzymes like glutathione S-transferase, inhibiting their activity and leading to the accumulation of toxic compounds within cancer cells. This inhibition disrupts cellular processes and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole: Similar structure but with a chloro group instead of a benzyl group.

    7-Nitrobenzo[c][1,2,5]oxadiazole: Lacks the benzyl group, making it less hydrophobic.

Uniqueness

4-Benzyl-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to its benzyl group, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its higher efficacy in certain biological applications compared to its analogs .

Properties

CAS No.

143909-00-6

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

7-benzyl-4-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C13H9N3O3/c17-16(18)11-7-6-10(12-13(11)15-19-14-12)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XAVXYZFSLHOJMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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